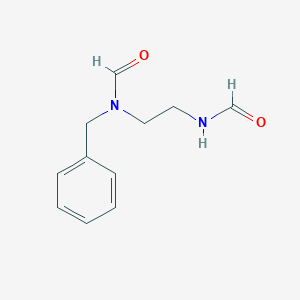

N-Benzyl-N-(2-formamidoethyl)formamide

Description

Properties

CAS No. |

143722-92-3 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-[2-[benzyl(formyl)amino]ethyl]formamide |

InChI |

InChI=1S/C11H14N2O2/c14-9-12-6-7-13(10-15)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,12,14) |

InChI Key |

KEVWYMBNCWAWEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCNC=O)C=O |

Origin of Product |

United States |

Preparation Methods

Halide-Based Formylation Method

One potential synthesis route involves using halides and formamide as raw materials, which has been demonstrated as an effective method for preparing N-formamide compounds. This approach employs heating and refluxing reactions in the presence or absence of solvents, with acid-binding agents and catalysts.

The general reaction proceeds as follows:

- A benzyl halide is reacted with an appropriate amine precursor under controlled conditions

- The resulting intermediate is then subjected to formylation using formamide

Reaction Conditions:

- Temperature range: 20-150°C (preferably at solvent boiling temperature)

- Reaction time: 3-10 hours

- Reagent ratio: Halogenated compound to formamide ratio between 1:1 and 1:100

- Solvent options: Can be performed under solvent-free conditions or using polar solvents

This method offers several advantages including high yield, convenient post-processing, simple operation, mild conditions, and low waste generation, making it suitable for industrial production of N-formamide compounds.

Carbon Monoxide-Based Synthesis

An alternative approach utilizes carbon monoxide as a carbon source for the formyl group. This method involves reacting an appropriate amine substrate with carbon monoxide under controlled conditions:

Representative Procedure:

- The amine substrate (such as a benzylamine derivative), carbon monoxide, alcohol, and sodium alkoxide are combined in a reactor

- The reaction proceeds under specific temperature and pressure conditions

- The resulting mixture undergoes purification through distillation processes

Reaction Parameters:

- Temperature: 90-110°C

- Pressure: 1.5-2.5 MPa

- Catalyst: Sodium methoxide or sodium ethoxide (1-10% by mass relative to amine)

- Reaction time: 4-6 hours

As demonstrated in experimental results, this method can achieve high conversion rates (>99%) and excellent product selectivity (>98%), yielding high-purity N-formamide products (>99.9%).

Sequential Formylation Strategies

Two-Step Formylation Process

For synthesizing N-Benzyl-N-(2-formamidoethyl)formamide, a sequential formylation approach may be particularly effective, involving:

- Formylation of 2-aminoethylamine to create 2-formamidoethylamine

- N-benzylation of the remaining primary amine

- Formylation of the secondary amine to yield the target compound

This methodology draws from general N-formylation principles but requires careful control of reaction conditions to achieve selective formylation at each step.

Recommended Conditions for the Sequential Process:

- Step 1: Formylation of primary amine using formic acid (2 equivalents) with iodine as catalyst (5 mol%)

- Step 2: Benzylation using benzyl chloride with potassium carbonate in toluene

- Step 3: Final formylation using formylating agents such as 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide

The selective functionalization of each nitrogen requires optimization of reaction conditions to prevent over-formylation or undesired side reactions.

Catalyst-Mediated Approaches

Metal-Catalyzed Formylation

Various metal-based catalysts can effectively promote N-formylation reactions. Particularly relevant systems include:

Table 1: Metal Catalyst Systems for N-Formylation

| Catalyst System | Reaction Conditions | Advantages | Yield Range |

|---|---|---|---|

| Ag₂O | CH₂Cl₂, RT, 24h | Mild conditions, high selectivity | 70-90% |

| Ni-Fe nitride heterostructures | 100°C, hydrothermal | Uses CO₂ as carbon source | 40-60% |

| Trifluoromethanesulfonimide (1-10 mol%) | HFIP, 60°C, 4-18h | Effective for complex substrates | 48-95% |

The Ag₂O-mediated formylation is particularly noteworthy, as it can facilitate the conversion of nitrogen-containing heterocycles to formamide derivatives through ring-opening reactions. This approach could potentially be adapted for introducing formyl groups at specific positions in the synthesis of this compound.

Iodine-Catalyzed Formylation

A solvent-free approach using molecular iodine (I₂) as a catalyst has been reported for effective N-formylation:

Procedure:

- Combine amine substrate with formic acid (2 equivalents)

- Add 5 mol% I₂ as catalyst

- Heat the mixture at 70°C for 2 hours

- Isolate the formamide product through standard purification procedures

The proposed mechanism involves protonation of formic acid, nucleophilic attack by the amine, followed by elimination of water to form the formamide product. This method is applicable to various amines, including primary and secondary varieties, making it potentially suitable for the formylation steps required in this compound synthesis.

Specialized Synthesis Techniques

Microwave-Assisted Formylation

Microwave irradiation can significantly enhance the efficiency and selectivity of formylation reactions. A notable approach involves the use of 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as the formylating agent under microwave conditions:

Key Features:

- Enables chemoselective N-formylation

- Environmentally benign process

- Applicable to diverse amine substrates including aromatic, aliphatic, alicyclic, and benzylic amines

- Yields ranging from 53-96%

- Readily scalable

This methodology offers a potentially efficient route for introducing formyl groups at specific nitrogen positions in the target molecule.

Enzymatic Synthesis

Biocatalytic approaches provide an alternative green methodology for N-formylation:

Enzymatic Process:

- Enzyme: N-substituted formamide deformylase

- Substrates: Benzylamine and formate

- Reaction conditions: High substrate concentrations (1M formate, 1M benzylamine)

- Enzyme concentration: 0.1 mg/ml

- Temperature: 25°C

- Buffer: Potassium phosphate buffer (pH 7.5)

The enzymatic approach proceeds through an ordered mechanism where formate binds to the enzyme active site first, followed by benzylamine binding and subsequent release of N-benzylformamide. This method could potentially be adapted for one of the formylation steps in the synthesis of this compound.

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

Table 2: Comparative Analysis of N-Formylation Methods Applicable to this compound Synthesis

| Method | Reagents | Conditions | Probable Yield | Scale Suitability | Environmental Impact |

|---|---|---|---|---|---|

| Halide-Based Formylation | Halides, formamide | 3-10h, heating | 70-90% | Industrial | Moderate |

| CO-Based Synthesis | CO, alcohol, sodium alkoxide | 90-110°C, 1.5-2.5 MPa | >95% | Industrial | Moderate-High |

| Sequential Formylation | Formic acid, I₂, benzyl chloride | Multiple steps | 60-80% | Laboratory | Moderate |

| Ag₂O-Mediated | Ag₂O, CH₂Cl₂ | RT, 24h | 70-90% | Laboratory | Low-Moderate |

| Microwave-Assisted | 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide | Microwave irradiation | 53-96% | Laboratory to Scale-up | Low |

| Enzymatic | N-substituted formamide deformylase | 25°C, aqueous buffer | 40-60% | Laboratory | Very Low |

Process Considerations

When selecting the optimal method for preparing this compound, several factors must be considered:

- Selectivity : The need to formylate specific nitrogen atoms while leaving others unaffected

- Reaction Conditions : Temperature, pressure, and reagent compatibility

- Scalability : Ability to produce the compound in sufficient quantities

- Purification : Ease of product isolation and purification

- Environmental Impact : Waste generation and use of hazardous materials

For laboratory-scale synthesis, the microwave-assisted approach using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide offers an efficient and selective method. For larger-scale production, the halide-based formylation method provides a practical approach with good yields and simpler operational requirements.

Purification and Characterization

The purification of this compound typically involves:

- Extraction procedures using appropriate solvent systems

- Column chromatography on silica gel using optimized mobile phases

- Recrystallization if the compound is solid

Characterization Methods:

- ¹H-NMR spectroscopy (characteristic formyl proton signals at δ 8.0-8.3 ppm)

- ¹³C-NMR spectroscopy (formyl carbon resonance at approximately δ 160-163 ppm)

- Mass spectrometry to confirm molecular weight

- Elemental analysis for composition verification

Based on related N-formamide compounds, the ¹H-NMR spectrum would likely show distinctive signals for the benzyl methylene protons (around δ 4.4-4.5 ppm) and formyl protons (around δ 8.1-8.2 ppm).

Chemical Reactions Analysis

Types of Reactions

N-[2-[benzyl(formyl)amino]ethyl]formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzyl derivatives .

Scientific Research Applications

N-[2-[benzyl(formyl)amino]ethyl]formamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-[benzyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl and benzyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between N-Benzyl-N-(2-formamidoethyl)formamide and related compounds:

Key Comparative Insights:

However, steric hindrance from the benzyl group may reduce enzymatic metabolism, unlike FANFT’s susceptibility to prostaglandin-mediated cleavage . Ethylcarbamate in the marine compound introduces hydrolytic instability, whereas formamide groups are more resistant to hydrolysis under physiological conditions.

Compared to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , the absence of a hydroxyl group in this compound limits its ability to act as a bidentate ligand in metal catalysis.

Metabolic and Reactivity Profiles :

- Unlike FANFT, which undergoes cooxidative metabolism to release toxic intermediates , the benzyl and formamidoethyl groups in the target compound likely confer metabolic stability, akin to benzathine benzylpenicillin’s prolonged activity .

- The formamide moiety’s dielectric properties suggest utility in microwave-assisted reactions, similar to N-methylformamide’s role in flow chemistry .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for:

- Catalysis : As a directing group in C–H functionalization, leveraging formamide’s coordination ability .

- Drug Design : Combining benzyl’s pharmacokinetic benefits with formamide’s solubility for prodrug development .

- Material Science : Exploiting high dielectric constant for energy storage or solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.